molecular formula C22H30N4O2S B13079302 tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate

tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate

Cat. No.: B13079302
M. Wt: 414.6 g/mol
InChI Key: AUMDXBOYTOPNRM-UHFFFAOYSA-N
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Description

The compound tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate is a spirocyclic molecule featuring a fused thiazolo[5,4-c]pyridine and piperidine system. Key structural elements include:

  • A tert-butyl carboxylate group at the 5'-position, which enhances solubility and stability.
  • An amino group at the 2'-position of the thiazole ring, enabling hydrogen bonding and pharmacological activity.

This spiro architecture confers conformational rigidity, a property often exploited in drug design to improve target selectivity and metabolic stability .

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

tert-butyl 2-amino-1'-benzylspiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate

InChI

InChI=1S/C22H30N4O2S/c1-21(2,3)28-20(27)26-14-17-18(24-19(23)29-17)22(15-26)9-11-25(12-10-22)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H2,23,24)

InChI Key

AUMDXBOYTOPNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C3(C1)CCN(CC3)CC4=CC=CC=C4)N=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Boc-Aminopiperidine Intermediate

A critical intermediate is tert-butyl 4-aminopiperidine-1-carboxylate , prepared via:

  • Reaction of N-benzyl-4-piperidone with orthoformate derivatives to form an iminium intermediate.
  • Catalytic hydrogenation using Pd/C under pressurized conditions (0.8–1.0 MPa) at 60–80 °C to reduce the iminium to the amine.
  • The reaction is typically conducted in organic solvents like tetrahydrofuran (THF) or ethyl acetate.

This step is notable for its short synthetic route and omission of some intermediate purification steps, improving efficiency and yield.

Formation of the Spirocyclic Thiazolo[5,4-c]pyridine System

The spirocyclic ring system is constructed by:

  • Cyclization reactions involving thiazole ring formation through the reaction of appropriate thiol nucleophiles (e.g., 2-mercaptoacetic acid) with pyridine derivatives.
  • Use of bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) to facilitate nucleophilic attack and ring closure.
  • Reaction temperatures typically range from 30 °C to 90 °C, with optimal yields at 45–70 °C over 18–30 hours.

N-Benzylation and Amino Group Introduction

  • The nitrogen atom of the piperidine ring is benzylated using benzyl bromide (BnBr) under basic conditions (e.g., sodium hydride, NaH, or cesium carbonate, Cs2CO3).
  • Amino group installation at the 2' position is achieved via reduction of nitro precursors or direct amination strategies, often involving palladium-catalyzed hydrogenation or reductive amination protocols using sodium triacetoxyborohydride (NaHB(OAc)3).

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen during subsequent transformations.
  • Deprotection is carried out under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine when required for further functionalization.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Time Notes
4-Boc-aminopiperidine synthesis N-benzyl-4-piperidone, orthoformate, Pd/C hydrogenation 60–80 °C, 0.8–1.0 MPa H2 pressure Several hours Efficient, short route; pressurized H2
Spirocycle formation Thiol nucleophile (e.g., 2-mercaptoacetic acid), TEA/DIPEA base 45–70 °C 18–30 hours Controlled cyclization to form spiro ring
N-Benzylation Benzyl bromide, NaH or Cs2CO3 Room temperature Several hours Base-mediated alkylation
Amino group introduction Reduction (Pd/C hydrogenation) or reductive amination (NaHB(OAc)3) Room temp to mild heating Several hours Selective amination/reduction
Boc deprotection TFA in DCM Room temperature 1–2 hours Acidic cleavage of Boc protecting group

Research Findings and Optimization Insights

  • Use of triethylamine (TEA) as a base is preferred for spirocyclization due to its moderate basicity and compatibility with sensitive functional groups.
  • Optimal reaction temperatures for ring closure balance between reaction rate and minimizing side reactions, with 45–70 °C being ideal.
  • Catalytic hydrogenation steps benefit from controlled pressure and temperature to avoid over-reduction or decomposition.
  • Alkylation steps require stoichiometric control of benzyl bromide and base equivalents to maximize yield and reduce by-products.
  • Flash column chromatography is commonly employed for purification after key steps, ensuring high purity of intermediates and final product.

Summary Table of Preparation Method Components

Preparation Aspect Details
Starting materials N-benzyl-4-piperidone, orthoformates, thiol nucleophiles, benzyl bromide
Key intermediates tert-butyl 4-aminopiperidine-1-carboxylate, spirocyclic thiazolo[5,4-c]pyridine derivatives
Catalysts and bases Pd/C catalyst, triethylamine, diisopropylethylamine, sodium hydride, cesium carbonate
Solvents THF, ethyl acetate, dichloromethane
Reaction conditions Pressurized hydrogenation (0.8–1.0 MPa), 30–90 °C for cyclization, room temp for alkylations
Purification techniques Flash chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The potential applications of tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate include:

  • Antimicrobial Activity : Similar spirocyclic compounds have shown effectiveness against various bacterial strains. The unique structure may enhance interaction with microbial targets.
  • Anticancer Properties : Research indicates that derivatives of thiazolo-pyridine compounds can inhibit cancer cell proliferation. This compound's structure may allow it to interact with specific cancer pathways.
  • Neurological Applications : The piperidine component suggests potential use in treating neurological disorders, possibly acting on neurotransmitter systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. Common methods may include:

  • Condensation Reactions : To form the spirocyclic structure.
  • Functional Group Modifications : To introduce amino and carboxylate functionalities.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of structurally similar compounds found that spirocyclic derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the amino group was crucial for enhancing activity through electrostatic interactions with bacterial membranes.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that thiazolo-pyridine derivatives could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, suggesting that this compound may have similar effects.

Case Study 3: Neurological Effects

In a preclinical trial focusing on neuroprotective agents, compounds related to this structure were tested for their ability to cross the blood-brain barrier. Results indicated promising bioavailability and protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of tert-butyl 2’-amino-1-benzyl-4’H-spiro[piperidine-4,7’-thiazolo[5,4-c]pyridine]-5’(6’H)-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 365996-05-0)

  • Structure : Lacks the benzyl group and spiro piperidine-thiazolo[5,4-c]pyridine fusion.
  • Synthesis : Prepared via cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur .
  • Key Differences : Absence of benzyl group reduces lipophilicity (predicted logP: 2.1 vs. 3.5 for the target compound) and may limit blood-brain barrier penetration .

Spiro-thiazolo[4,5-b]pyridine derivatives (Compounds 72–75, )

  • Structure : Feature cyclohexane-spiro-thiazolo[4,5-b]pyridine cores with sulfonyl and chlorophenyl substituents.
  • Bioactivity :
    • Antimicrobial : Compound 72 (MIC: 0.5 µg/mL against S. aureus) outperformed streptomycin (MIC: 1 µg/mL) .
    • Anticancer : Compound 94 showed IC₅₀ = 1.8 µM against HepG-2 cells, comparable to doxorubicin (IC₅₀ = 1.5 µM) .
  • Key Differences: The target compound’s benzyl and amino groups may enhance CNS targeting, whereas sulfonyl groups in 72–75 improve solubility and antibacterial potency.

4'-(Cyclopropylmethyl)-1-(3-fluorobenzoyl)-2'-methyl-4'H-spiro[piperidine-4,7'-pyrazolo[1,5-a]pyrimidin]-5'(6'H)-one (SalA-VS-08)

  • Structure : Spiro piperidine-pyrazolo[1,5-a]pyrimidine core with a fluorobenzoyl group.
  • Bioactivity : Potent κ-opioid receptor agonist (EC₅₀ = 3 nM) with >100× selectivity over μ- and δ-opioid receptors .
  • Key Differences : The target compound’s thiazolo[5,4-c]pyridine ring may confer distinct binding interactions compared to pyrazolo[1,5-a]pyrimidine.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 365996-05-0 Compound 72
Molecular Weight ~450 g/mol 255.34 g/mol 552.6 g/mol
logP 3.5 (predicted) 2.1 2.8
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 0
Synthetic Yield Not reported 74.2% 16–25%
Key Functional Groups Benzyl, NH₂, tert-butyl ester NH₂, tert-butyl ester Sulfonyl, chlorophenyl

Biological Activity

Chemical Structure and Properties
tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate is a complex organic compound with the molecular formula C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S and a molecular weight of 414.56 g/mol. This compound features a spirocyclic structure that combines piperidine and thiazole moieties, which are known for their biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of compounds containing thiazole and piperidine structures in exhibiting antimicrobial properties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antitubercular Activity

In a high-throughput screening of over 100,000 compounds for antitubercular activity, several derivatives of thiazole and piperidine exhibited promising results against Mycobacterium tuberculosis. The MIC values for these compounds were noted to be as low as 6.3 µM, demonstrating their potential as effective antitubercular agents .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes linked to disease progression. For example, compounds with similar structural features have shown nanomolar inhibition against ADAMTS enzymes, which are implicated in cardiovascular diseases. The derivative tested demonstrated a Ki value of 40 nM against ADAMTS7, indicating strong enzyme inhibition capabilities .

Case Studies

  • Study on Antibacterial Activity : A study evaluated various derivatives for their antibacterial efficacy. Among them, the compound this compound was included in a comparative analysis showing superior activity against resistant strains of bacteria.
  • Antitubercular Screening : Another investigation focused on the antitubercular properties where the compound was part of a series that showed significant inhibition against M. tuberculosis, leading to further exploration into structure-activity relationships to optimize efficacy.

Summary of Biological Activities

Activity TypeMIC (µg/mL)Reference
Antibacterial3.12 - 12.5
Antitubercular6.3
Enzyme Inhibition (ADAMTS7)Ki = 40 nM

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

  • Cell Wall Synthesis Inhibition : Similar compounds disrupt bacterial cell wall synthesis.
  • Enzyme Modulation : The inhibition of enzymes like ADAMTS7 suggests potential therapeutic applications in managing cardiovascular diseases.

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